Artochamin J

CAS No.:

Cat. No.: VC1956661

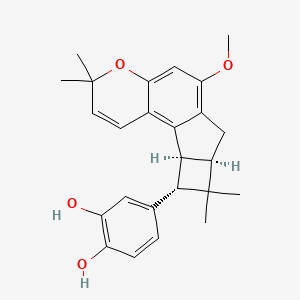

Molecular Formula: C25H28O4

Molecular Weight: 392.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C25H28O4 |

|---|---|

| Molecular Weight | 392.5 g/mol |

| IUPAC Name | 4-[(12R,14R,15S)-9-methoxy-5,5,13,13-tetramethyl-6-oxatetracyclo[8.5.0.02,7.012,15]pentadeca-1,3,7,9-tetraen-14-yl]benzene-1,2-diol |

| Standard InChI | InChI=1S/C25H28O4/c1-24(2)9-8-14-20(29-24)12-19(28-5)15-11-16-22(21(14)15)23(25(16,3)4)13-6-7-17(26)18(27)10-13/h6-10,12,16,22-23,26-27H,11H2,1-5H3/t16-,22-,23-/m1/s1 |

| Standard InChI Key | SXWKVOUWXXHZAC-ZGNKEGEESA-N |

| Isomeric SMILES | CC1(C=CC2=C3[C@H]4[C@@H](CC3=C(C=C2O1)OC)C([C@@H]4C5=CC(=C(C=C5)O)O)(C)C)C |

| Canonical SMILES | CC1(C=CC2=C3C4C(CC3=C(C=C2O1)OC)C(C4C5=CC(=C(C=C5)O)O)(C)C)C |

Introduction

Chemical Structure and Natural Occurrence

Artochamin J possesses a distinctive molecular architecture featuring a cyclobutane ring integrated within a bicyclo[3.2.0]heptane ring system. The compound is structurally related to other artochamins, particularly artochamin F, which is believed to serve as a potential biosynthetic precursor . The occurrence of artochamin J as a racemate in nature suggests its formation might involve non-enzymatic processes, though enzymatic intervention in forming the bicyclo[3.2.0]heptane ring system cannot be entirely ruled out .

The structural relationship between artochamin J and other members of the family is summarized in Table 1:

| Compound | Core Structure | Key Structural Features |

|---|---|---|

| Artochamin F | Stilbene-like structure | Contains prenyl groups, no cyclobutane ring |

| Artochamin H | Bicyclo[3.2.0]heptane system | Contains cyclobutane ring and specific hydroxyl group pattern |

| Artochamin I | Bicyclo[3.2.0]heptane system | Contains cyclobutane ring with different substitution pattern than H |

| Artochamin J | Bicyclo[3.2.0]heptane system | Features a benzopyran moiety alongside the cyclobutane ring |

Biosynthetic Relationships

The structural analysis of artochamins reveals a fascinating potential biosynthetic pathway. The stilbene-like structure of artochamin F (or a derivative) may serve as a precursor to the cyclobutane-containing structures of artochamins H-J through a formal [2+2] cycloaddition reaction . This relationship provides valuable insights into natural product biosynthesis and has informed synthetic strategies targeting these compounds.

Total Synthesis Approaches

Cascade Reaction Strategy

One of the earliest successful approaches to synthesizing artochamin J involved a cascade sequence strategy. Researchers employed a Julia–Kocieński coupling to establish a stilbene intermediate, which underwent a series of transformations including Claisen rearrangements and a formal intramolecular [2+2] cycloaddition to forge the tetracyclic core structure .

The completion of artochamin J synthesis from a common intermediate utilized the following key transformations:

-

Formation of a pivalate intermediate

-

Selenoetherification using phenylselenyl chloride (PhSeCl)

-

Oxidative elimination with hydrogen peroxide (H₂O₂) to afford a benzopyran structure

-

Methylation and exhaustive lithium aluminum hydride reduction

This synthetic route demonstrated that artochamin F could be converted to a derivative containing the [3.2.0] ring system characteristic of artochamins H-J through microwave heating, supporting the proposed biosynthetic relationship .

Boronic Ester Enabled Photosensitized Cycloaddition

A more recent synthetic approach to artochamin J was developed by Liu, Ni, and Brown in 2022. This innovative strategy employs a photosensitized [2+2] cycloaddition of alkenylboronates and allylic alcohols facilitated by temporary coordination .

The key features of this approach include:

-

Temporary coordination of allylic alcohol to the Bpin (pinacolboronic ester) unit

-

Intramolecular reaction pathway enabling high levels of stereo and regiocontrol

-

Formation of diverse cyclobutylboronates that serve as versatile intermediates

-

Application to complex natural product synthesis including artochamin J and piperarborenine B

This methodology represents a significant advancement in cyclobutane synthesis strategies, offering enhanced control over the stereochemical outcome and expanding the range of accessible cyclobutane-containing structures.

Table 2 summarizes the key synthetic strategies for accessing artochamin J:

Spectroscopic Characterization

The structure of synthetic artochamin J has been confirmed through comprehensive spectroscopic analysis, with data matching those reported for the natural product . Nuclear magnetic resonance (NMR) experiments, particularly ROESY (Rotating-frame Overhauser Effect Spectroscopy), have provided unequivocal support for the regiochemistry and relative stereochemistry of the related artochamins through the observation of appropriate ROE interactions .

Synthetic Utility and Future Directions

The development of efficient synthetic routes to artochamin J demonstrates the power of modern synthetic methodologies in accessing complex natural products. The boronic ester enabled [2+2] cycloaddition strategy, in particular, represents a significant advancement in cyclobutane synthesis and has broad implications beyond artochamin J synthesis .

The cyclobutylboronate intermediates generated through these synthetic approaches serve as versatile building blocks for further transformations, potentially enabling access to a diverse range of cyclobutane-containing structures of biological and pharmaceutical interest .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume